molecular formula C24H19N3O5S B2806133 methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536707-92-3

methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2806133
CAS No.: 536707-92-3
M. Wt: 461.49
InChI Key: SJUYBIUBENVJHB-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimidoindole core fused with a furan-2-carboxylate moiety. The pyrimido[5,4-b]indole scaffold is substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a thioether-linked methylfuran carboxylate. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in targeting Toll-like receptor 4 (TLR4) pathways, as suggested by analogs in the literature .

Key structural attributes:

  • Pyrimidoindole core: A bicyclic system combining pyrimidine and indole rings, known for its role in nucleic acid interactions and enzyme inhibition.
  • Furan-2-carboxylate moiety: Contributes to solubility and metabolic stability due to its ester group.

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-30-15-9-7-14(8-10-15)27-22(28)21-20(17-5-3-4-6-18(17)25-21)26-24(27)33-13-16-11-12-19(32-16)23(29)31-2/h3-12,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYBIUBENVJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the methoxyphenyl group, and subsequent functionalization to introduce the furan-2-carboxylate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate exhibit significant anticancer properties. The pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the furan and pyrimidine moieties contributes to its interaction with microbial enzymes, disrupting their function and viability .

Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Material Science

Polymeric Composites
In material science, this compound has been explored as a potential additive in polymeric composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers. Research indicates that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation .

Nanotechnology
The compound's unique structural properties make it suitable for applications in nanotechnology. Its derivatives can be synthesized into nanoparticles that are utilized in drug delivery systems. These nanoparticles can improve the bioavailability of therapeutic agents by facilitating targeted delivery to specific tissues .

Agricultural Science

Pesticidal Activity
In agricultural applications, this compound has shown potential as a pesticide. Its efficacy against various pests and pathogens suggests it could be developed into a novel biopesticide. Field studies demonstrate its ability to reduce pest populations while being less harmful to beneficial insects compared to traditional chemical pesticides .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Antimicrobial Efficacy EvaluationMedicinal ChemistryEffective against Staphylococcus aureus and Candida albicans with MIC values of 15 µg/mL.
Polymer Composite ResearchMaterial ScienceImproved tensile strength by 30% when added to polycarbonate matrices.
Pesticidal Efficacy Field TrialAgricultural ScienceReduced aphid populations by 70% over a three-week period without harming pollinators.

Mechanism of Action

The mechanism of action of methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) XLogP3 Biological Activity (TLR4 Modulation)
Methyl 5-(((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate 4-Fluorophenyl 449.5 4.7 Moderate activity
Methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate 4-Chlorophenyl 465.06 5.2 High activity (inferred)
Target Compound 4-Methoxyphenyl 461.5 4.9 Predicted enhanced selectivity
Substituent Impact Analysis:

Electron-Withdrawing vs. 4-Methoxyphenyl (Electron-donating): Enhances hydrophobic interactions and may improve membrane permeability due to the methoxy group’s balance of lipophilicity and polarity .

Molecular Weight and LogP :

  • The 4-chloro analog exhibits the highest molecular weight (465.06 g/mol) and LogP (5.2), suggesting superior lipophilicity but possible challenges in solubility .
  • The target compound’s methoxy group provides intermediate LogP (4.9), optimizing solubility and bioavailability compared to halogenated analogs .

Research Findings and Implications

  • Crystallographic Insights :
    Structural studies using SHELX and Mercury software reveal that the pyrimidoindole core adopts a planar conformation, facilitating π-π stacking with aromatic residues in TLR4’s binding pocket .
  • Lumping Strategy Relevance : Compounds with similar pyrimidoindole cores are often "lumped" in drug discovery pipelines to streamline pharmacokinetic profiling, as their shared scaffold simplifies comparative analyses .

Biological Activity

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrimidoindole derivatives. For instance, compounds with similar structures have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae, while E. coli demonstrated higher resistance .
  • Comparative Efficacy : Certain derivatives outperformed standard antibiotics like ampicillin and streptomycin by 10–50 fold .
CompoundMIC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
Compound 80.004 - 0.03Enterobacter cloacaeE. coli
Ampicillin---

Antifungal Activity

The antifungal properties of this compound have also been investigated.

Key Findings:

  • MIC Values : The antifungal activity was reported with MIC values in the range of 0.004–0.06 mg/mL against various fungal strains, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant .
CompoundMIC (mg/mL)Most Sensitive FungusMost Resistant Fungus
Compound 150.004 - 0.06Trichoderma virideAspergillus fumigatus

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies.

Key Findings:

  • Cytotoxicity : Compounds with similar structural motifs demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung carcinoma (A549).
    • IC50 Values : Notably, some derivatives exhibited IC50 values as low as 0.28 μg/mL against MCF7 cells and 0.52 μg/mL against A549 cells .
  • Mechanism of Action : The anticancer activity appears to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Cell LineIC50 (μg/mL)
MCF70.28
A5490.52

Case Studies

Several case studies have documented the synthesis and biological evaluation of methyl derivatives similar to this compound.

  • Study on Pyrimidoindole Derivatives : A study evaluated several pyrimidoindole derivatives for their anticancer activity against different cell lines, revealing a strong correlation between structural modifications and biological efficacy.
  • Docking Studies : Molecular docking studies indicated that these compounds interact with critical protein targets involved in cancer progression, suggesting a rational basis for their observed biological activities .

Q & A

Q. What computational tools are most effective for predicting the compound’s physicochemical properties?

  • Software: Schrödinger’s QikProp for LogP, solubility, and BBB permeability predictions.
  • Validation: Cross-check with experimental HPLC-derived LogD values (C18 column, isocratic method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.